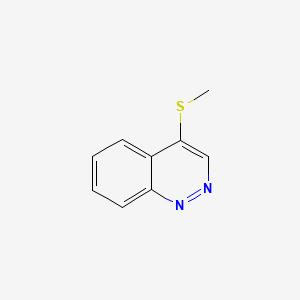

4-(Methylthio)cinnoline

Description

Structure

3D Structure

Properties

CAS No. |

1726-85-8 |

|---|---|

Molecular Formula |

C9H8N2S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

4-methylsulfanylcinnoline |

InChI |

InChI=1S/C9H8N2S/c1-12-9-6-10-11-8-5-3-2-4-7(8)9/h2-6H,1H3 |

InChI Key |

ZZCPXQKWVPJNSJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CN=NC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylthio Cinnoline and Its Analogues

Classical and Contemporary Approaches to the Cinnoline (B1195905) Ring System Precursors

The formation of the bicyclic cinnoline structure is the initial critical step in the synthesis of 4-(methylthio)cinnoline. Over the years, several named reactions and modern catalytic methods have been established for this purpose.

Richter Cyclization and Modern Adaptations for Cinnoline Synthesis

The Richter cinnoline synthesis is a classical method for the formation of the cinnoline ring. researchgate.net This reaction typically involves the diazotization of an o-aminoarylalkyne, which then undergoes an intramolecular cyclization. researchgate.net The initial product is often a 4-hydroxycinnoline derivative, which can be further modified. researchgate.net

Historically, the reaction of an o-aminophenylpropiolic acid with nitrous acid leads to a diazonium salt that cyclizes to form 4-hydroxycinnoline-3-carboxylic acid. Subsequent decarboxylation and reduction of the hydroxyl group can yield the parent cinnoline. researchgate.net

Modern adaptations of the Richter reaction have focused on expanding the substrate scope and improving reaction conditions. For instance, the use of ortho-ethynyl-substituted phenyltriazenes as masked diazonium cations allows for the separation of the diazotization and cyclization steps, which can help to avoid side reactions. Treatment of these alkynyl-substituted triazenes with hydrohalic acids has been shown to produce 4-halocinnolines, which are valuable intermediates for further functionalization. researchgate.net

| Precursor | Reagents | Product | Reference |

| o-Aminophenylpropiolic acid | NaNO₂, HCl | 4-Hydroxycinnoline-3-carboxylic acid | researchgate.net |

| o-Ethynyl-substituted phenyltriazene | HCl or HBr | 4-Halocinnoline | researchgate.net |

Metal-Catalyzed C-C and C-N Bond Formation Strategies for Cinnoline

Transition metal catalysis has emerged as a powerful tool for the construction of the cinnoline scaffold, enabling the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. Various metals, including palladium, copper, and rhodium, have been successfully employed.

Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, can be utilized to construct precursors that are then cyclized to form the cinnoline ring. For example, a palladium-catalyzed cascade annulation of pyrazolones with aryl iodides has been developed to access benzo[c]cinnoline (B3424390) derivatives.

Copper-catalyzed reactions have also proven effective. A notable example is the aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones, which yields 3-aryl-substituted cinnolines. This method benefits from the direct use of C-H bonds for the coupling reaction, avoiding the need for pre-functionalized substrates.

Rhodium-catalyzed C-H activation and annulation reactions represent a modern and atom-economical approach to cinnoline synthesis. For instance, the Rh(III)-catalyzed reaction of Boc-arylhydrazines with alkynes leads to the formation of cinnolines and cinnolinium salts through a cascade oxidative coupling and cyclization process.

C-H Functionalization Approaches to Cinnoline Formation

C-H functionalization has become a significant strategy in organic synthesis, and its application to the formation of cinnolines offers a direct and efficient route to these heterocycles. This approach avoids the pre-installation of functional groups, thereby shortening synthetic sequences.

Rhodium(III)-catalyzed C-H activation of 1-alkyl-1-phenylhydrazines and their subsequent coupling with α-diazo-β-ketoesters provides access to the 1,4-dihydrocinnoline (B8695256) scaffold. This reaction proceeds through a C-C bond formation followed by an intramolecular dehydration.

Furthermore, ruthenium(II)-catalyzed C-H coupling of N-phenylindazoles with diazo compounds has been developed for the synthesis of indazolone-fused cinnolines. This transformation involves a tandem sequence of C-H ruthenation, carbene formation, migratory insertion, and condensation.

Synthesis from Aryl Hydrazines and Hydrazones

The use of aryl hydrazines and hydrazones as precursors is a versatile and widely employed strategy for the synthesis of cinnolines. researchgate.net These methods allow for the introduction of a variety of substituents onto the cinnoline ring.

One classical approach involves the Fischer indole (B1671886) synthesis, which, under certain conditions, can be adapted to produce cinnoline derivatives. More direct methods involve the cyclization of appropriately substituted aryl hydrazones. For example, the acid-catalyzed cyclization of hydrazones derived from o-acyl anilines can lead to the formation of the cinnoline ring.

Modern variations include copper-catalyzed intramolecular N-arylation of hydrazones derived from 3-haloaryl-3-hydroxy-2-diazopropanoates, providing a facile route to cinnoline derivatives.

| Precursor Type | Key Reaction | Product |

| Aryl Hydrazine (B178648) | Reaction with 1,3-dicarbonyl compounds | Substituted Cinnolin-4-ones |

| Aryl Hydrazone | Acid-catalyzed cyclization | Substituted Cinnolines |

| Hydrazone from 3-haloaryl-3-hydroxy-2-diazopropanoate | Cu-catalyzed intramolecular N-arylation | Cinnoline-3-carboxylates |

Catalyst-Free Cascade Annulation Reactions for Cinnolines

In the pursuit of more sustainable and environmentally friendly synthetic methods, catalyst-free cascade reactions for the synthesis of cinnolines have been developed. These reactions often proceed through a sequence of intramolecular transformations initiated by heat or a simple reagent.

A notable example is the reaction of enaminones with aryl diazonium tetrafluoroboronates. By simply heating these starting materials in dimethyl sulfoxide (B87167) (DMSO), a cascade annulation occurs to provide a diverse range of cinnoline derivatives without the need for any metal catalyst or additive.

Introduction of the Methylthio Group into the Cinnoline Scaffold

The introduction of the methylthio group at the 4-position of the cinnoline ring is typically achieved through the functionalization of a pre-formed cinnoline scaffold. A common and effective strategy involves the nucleophilic aromatic substitution of a suitable leaving group at the C4 position.

A key intermediate in this process is a 4-halocinnoline, such as 4-chlorocinnoline (B183215). The synthesis of 4-chlorocinnoline can be accomplished through modern adaptations of the Richter reaction, as previously mentioned, by treating an ortho-ethynyl-substituted phenyltriazene with hydrochloric acid. researchgate.net

Once the 4-chlorocinnoline is obtained, it can be subjected to a nucleophilic substitution reaction with a source of the methylthio group. Sodium thiomethoxide (NaSMe) is a commonly used reagent for this purpose. The reaction proceeds via the displacement of the chloride anion by the thiomethoxide nucleophile.

Alternatively, the methylthio group can be introduced starting from cinnoline-4(1H)-thione, which is tautomeric with 4-mercaptocinnoline. The thione can be prepared from the corresponding 4-chlorocinnoline by reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. Subsequent S-methylation of the resulting thiol or thione with a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions yields the desired 4-(methylthio)cinnoline.

| Precursor | Reagent(s) | Product |

| 4-Chlorocinnoline | Sodium thiomethoxide (NaSMe) | 4-(Methylthio)cinnoline |

| Cinnoline-4(1H)-thione | 1. Base (e.g., NaOH) 2. Methyl iodide (CH₃I) | 4-(Methylthio)cinnoline |

Direct Methylthiolation Strategies for Cinnoline Derivatives

Direct methylthiolation involves the introduction of a methylthio (-SCH₃) group onto a pre-existing cinnoline ring through the substitution of a hydrogen atom. While direct C-H functionalization has become a powerful tool in modern organic synthesis, its application for the direct methylthiolation of cinnolines is less commonly documented compared to substitution-based methods. Such transformations would likely require specific activating groups on the ring or the use of radical-based methodologies. The predominant strategies for synthesizing 4-(methylthio)cinnoline and its derivatives typically rely on the functionalization of a cinnoline ring that already bears a suitable leaving group at the desired position.

Nucleophilic Substitution Reactions Involving Cinnoline Precursors for Methylthio Integration

A more prevalent and highly effective strategy for the integration of a methylthio group at the C4 position of the cinnoline nucleus involves nucleophilic aromatic substitution (SNAr). This approach utilizes a cinnoline precursor equipped with a good leaving group, most commonly a halogen like chlorine, at the 4-position.

The C4 position of the cinnoline ring is electronically deficient and thus activated for attack by nucleophiles. The general reaction scheme involves the treatment of a 4-halocinnoline derivative with a methylthiolate nucleophile. Sources for the methylthiolate anion include sodium thiomethoxide (NaSMe) or methanethiol (B179389) (CH₃SH) in the presence of a base.

This method is widely applicable and allows for the synthesis of a variety of substituted 4-(methylthio)cinnoline analogues, provided the corresponding 4-chlorocinnoline precursors are accessible.

Synthesis of 4-(Methylthio)cinnoline via Specific Reaction Pathways

The most direct and common synthesis of the parent 4-(methylthio)cinnoline (CAS No: 1726-85-8) follows the nucleophilic substitution pathway. chemenu.com The synthesis is typically a two-step process starting from the readily available cinnolin-4(1H)-one.

Chlorination: Cinnolin-4(1H)-one is first converted to 4-chlorocinnoline. This is a standard transformation accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Methylthiolation: The resulting 4-chlorocinnoline is then subjected to a nucleophilic substitution reaction with a methylthiolate source, such as sodium thiomethoxide, in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF) to yield 4-(methylthio)cinnoline.

The table below summarizes this efficient synthetic pathway.

Table 1: Synthetic Pathway for 4-(Methylthio)cinnoline

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Cinnolin-4(1H)-one | Phosphorus oxychloride (POCl₃), Reflux | 4-Chlorocinnoline |

Synthesis of Poly-Substituted Cinnolines with Methylthio Groups

The synthetic strategies established for the parent compound can be extended to produce more complex, poly-substituted cinnolines that feature a methylthio group, often alongside other functional moieties.

Synthetic Routes to 6,7-Dimethoxy-4-(methylthio)cinnoline (B15214559)

The synthesis of 6,7-dimethoxy-4-(methylthio)cinnoline follows a parallel strategy to that of the unsubstituted parent compound, beginning with a suitably substituted precursor.

The key starting material is 6,7-dimethoxycinnolin-4-ol, which can be synthesized via the cyclization of 1-(2-amino-4,5-dimethoxyphenyl)ethanone (B1268869) with sodium nitrite. ijper.org This cinnolin-4-ol derivative is then converted to the target compound through the same two-step chlorination and nucleophilic substitution sequence.

Table 2: Synthesis of 6,7-Dimethoxy-4-(methylthio)cinnoline

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 1-(2-Amino-4,5-dimethoxyphenyl)ethanone | Sodium Nitrite (NaNO₂), Acid | 6,7-Dimethoxycinnolin-4-ol |

| 2 | 6,7-Dimethoxycinnolin-4-ol | Phosphorus oxychloride (POCl₃), Reflux | 4-Chloro-6,7-dimethoxycinnoline |

Methodologies for Bis(methylthio)cinnoline Derivatives

The synthesis of cinnolines bearing two methylthio groups can be accomplished if a precursor with two suitable leaving groups is available. For instance, a di-chlorocinnoline could undergo a double nucleophilic substitution with sodium thiomethoxide. More complex examples are found in fused heterocyclic systems derived from cinnoline. For example, research has led to the synthesis of 2,4-bis(alkylthio)pyrimido[5,4-c]cinnolines. researchgate.net This synthesis begins with the creation of a 2,4-dimercapto intermediate, which is subsequently alkylated on both sulfur atoms to yield the bis(alkylthio) product. researchgate.net

Synthesis of Pyrimido[5,4-c]cinnoline Derivatives Incorporating Methylthio Moieties

The incorporation of methylthio groups into more complex, fused ring systems such as pyrimido[5,4-c]cinnolines demonstrates the versatility of these synthetic approaches. These tricyclic structures are of interest in medicinal chemistry. researchgate.net

The synthesis of these derivatives often involves building the pyrimidine (B1678525) ring onto a functionalized cinnoline core. For example, a series of 2,4-bis(alkylthio)pyrimido[5,4-c]cinnolines have been prepared. researchgate.net The key steps involve the formation of a 2,4-dimercaptopyrimido[5,4-c]cinnoline intermediate, followed by a double alkylation (e.g., with methyl iodide) to install the two methylthio groups. researchgate.net

Furthermore, selective functionalization can lead to other derivatives, such as 4-amino-2-methylthiopyrimido[5,4-c]cinnolines, highlighting the ability to differentially substitute the fused ring system. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-(Methylthio)cinnoline |

| 6,7-Dimethoxy-4-(methylthio)cinnoline |

| Bis(methylthio)cinnoline |

| Pyrimido[5,4-c]cinnoline |

| Cinnolin-4(1H)-one |

| 4-Chlorocinnoline |

| Sodium thiomethoxide |

| Phosphorus oxychloride |

| Thionyl chloride |

| Methanethiol |

| 1-(2-Amino-4,5-dimethoxyphenyl)ethanone |

| 6,7-Dimethoxycinnolin-4-ol |

| 4-Chloro-6,7-dimethoxycinnoline |

| 2,4-Bis(alkylthio)pyrimido[5,4-c]cinnolines |

| 2,4-Dimercaptopyrimido[5,4-c]cinnolines |

| 4-Amino-2-methylthiopyrimido[5,4-c]cinnolines |

Reaction Chemistry and Transformational Studies of 4 Methylthio Cinnoline Derivatives

Reactivity of the Cinnoline (B1195905) Nucleus Bearing a 4-Methylthio Substituent

The cinnoline ring system consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. The presence of the two adjacent nitrogen atoms in the heterocyclic part renders it electron-deficient, which significantly influences the reactivity of the entire molecule.

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on an aromatic ring, leading to the replacement of a hydrogen atom. In the case of cinnoline, the electron-withdrawing nature of the pyridazine ring deactivates the fused benzene ring towards electrophilic attack, making such reactions challenging compared to benzene itself.

The directing effect of the heterocyclic ring can be understood by examining the stability of the cationic intermediate (arenium ion) formed upon electrophilic attack. Attack at positions C-5 and C-7 results in resonance structures that place a positive charge on the carbon adjacent to the electron-deficient nitrogen ring, which is highly unfavorable. Conversely, attack at positions C-6 and C-8 allows the positive charge to be delocalized without this destabilizing effect, making these positions the preferred sites for substitution.

The electron-deficient character of the pyridazine ring makes it susceptible to nucleophilic attack. In the cinnoline system, the C-4 position is particularly electrophilic due to the influence of the adjacent nitrogen atom (N-1) and the fused benzene ring. In 4-(methylthio)cinnoline, this position is already substituted. While direct nucleophilic addition to the ring carbons (e.g., C-3) is theoretically possible, it is generally less favored than substitution at the C-4 position, which involves the displacement of the methylthio group.

Nucleophilic attack on the heterocyclic ring itself, without displacement of a substituent, is uncommon but can occur under specific conditions, often leading to ring-opening or complex rearrangements. For 4-(methylthio)cinnoline, the primary pathway for nucleophilic reactions on the heterocyclic ring involves the C-4 position, leading to displacement of the methylthio moiety, as discussed in section 3.2.2.

Chemical Transformations of the Methylthio Moiety

The methylthio group at the C-4 position is a versatile functional handle that can undergo a variety of chemical transformations, including oxidation, nucleophilic displacement, and reductive cleavage.

The sulfur atom in the methylthio group is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidative modifications dramatically alter the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing methylsulfinyl (-S(O)Me) and methylsulfonyl (-SO₂Me) groups. This transformation significantly enhances the leaving group ability of the substituent in nucleophilic aromatic substitution reactions.

Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents under controlled conditions, while stronger oxidants or harsher conditions lead to the fully oxidized sulfone.

| Oxidizing Agent | Typical Product | Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) in Acetic Acid | Sulfoxide | Mild conditions, controlled stoichiometry mdpi.com |

| Sodium Periodate (NaIO₄) | Sulfoxide | Aqueous methanol, room temperature acs.org |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Sulfoxide or Sulfone | ~1 equivalent for sulfoxide; >2 equivalents for sulfone organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidizing conditions |

| Vanadium Catalysts with H₂O₂ | Sulfoxide | Catalytic, mild conditions nih.govorgsyn.org |

The methylthio group at the C-4 position of the electron-deficient cinnoline ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. However, the methylthio group itself is a relatively poor leaving group. Its reactivity is significantly lower than that of a halogen, such as chlorine, in the same position.

The reactivity can be dramatically increased by oxidizing the sulfur atom. The resulting methylsulfinyl (-S(O)Me) and methylsulfonyl (-SO₂Me) groups are excellent leaving groups due to their strong electron-withdrawing nature, which stabilizes the transition state of the SNAr reaction. Kinetic studies have shown that the methylthio group is thousands of times less reactive than its oxidized counterparts.

| Leaving Group at C-4 | Relative Reactivity (Approx.) | Nucleophile Example |

|---|---|---|

| -SMe (Methylthio) | 1 | Methoxide (MeO⁻) |

| -S(O)Me (Methylsulfinyl) | ~10⁴ | |

| -SO₂Me (Methylsulfonyl) | ~10⁵ |

This enhanced reactivity allows for the facile introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at the C-4 position of the cinnoline ring, making the oxidized derivatives valuable synthetic intermediates.

The carbon-sulfur bond of the 4-methylthio group can be cleaved under reductive conditions to replace the substituent with a hydrogen atom. This process, known as reductive desulfurization, effectively removes the sulfur functionality and results in the formation of the parent cinnoline heterocycle.

The most common and effective reagent for this transformation is Raney Nickel, a fine-grained nickel-aluminum alloy. chem-station.comias.ac.inmasterorganicchemistry.com The reaction proceeds via the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the C-S bond by the hydrogen adsorbed on the catalyst. chem-station.comresearchgate.net This method is widely used in organic synthesis for its efficiency in removing thioethers and other sulfur-containing groups. organicreactions.org Alternative, metal-free methods employing reagents like trimethyl phosphite have also been developed for desulfurization. nih.govrsc.org

This reaction provides a synthetic route to unsubstituted C-4 cinnolines starting from precursors where the methylthio group was used as a synthetic handle or a directing group.

Derivatization Strategies for 4-(Methylthio)cinnoline Analogues

The structural modification of the 4-(methylthio)cinnoline scaffold is a key strategy for the exploration of its chemical space and the development of new derivatives with diverse properties. These modifications can be broadly categorized into two main approaches: functionalization at the nitrogen heteroatoms of the cinnoline ring and modification of the side chains and other positions on the ring.

Functionalization at Nitrogen Heteroatoms of the Cinnoline Ring

The cinnoline ring system possesses two nitrogen atoms, N-1 and N-2, which are potential sites for functionalization. These nitrogen atoms can undergo reactions such as alkylation and oxidation, leading to the formation of a variety of N-substituted derivatives.

N-Alkylation:

The nitrogen atoms of the cinnoline ring can be alkylated using various alkylating agents. This reaction typically involves the treatment of the cinnoline derivative with an alkyl halide in the presence of a base. The regioselectivity of the alkylation, i.e., whether the alkyl group attaches to N-1 or N-2, can be influenced by several factors, including the nature of the substituent at the 4-position, the alkylating agent used, and the reaction conditions.

While specific studies on the N-alkylation of 4-(methylthio)cinnoline are not extensively documented, insights can be drawn from the behavior of related heterocyclic systems like quinazolinones. For instance, the alkylation of quinazolin-4(3H)-one with benzyl chloride in the presence of potassium carbonate in DMF has been shown to proceed via N-alkylation. It is plausible that 4-(methylthio)cinnoline would undergo similar reactions with various alkyl halides to yield N-alkylated products. A general platform for N-alkylation of a wide range of N-nucleophiles with alkyl halides has been developed using a copper metallaphotoredox system, which could be applicable to 4-(methylthio)cinnoline nih.gov.

Interactive Data Table: Potential N-Alkylation Reactions of 4-(Methylthio)cinnoline

| Alkylating Agent | Base | Solvent | Expected Product |

| Methyl Iodide | K₂CO₃ | DMF | 1-Methyl-4-(methylthio)cinnolinium iodide or 2-Methyl-4-(methylthio)cinnolinium iodide |

| Ethyl Bromide | NaH | THF | 1-Ethyl-4-(methylthio)cinnolinium bromide or 2-Ethyl-4-(methylthio)cinnolinium bromide |

| Benzyl Chloride | Cs₂CO₃ | Acetonitrile (B52724) | 1-Benzyl-4-(methylthio)cinnolinium chloride or 2-Benzyl-4-(methylthio)cinnolinium chloride |

N-Oxidation:

The nitrogen atoms of the cinnoline ring can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The formation of N-oxides can significantly alter the electronic properties of the cinnoline ring, influencing its reactivity and biological activity.

In related heterocyclic systems, such as substituted pyridines, N-oxidation with m-CPBA is a common and efficient transformation researchgate.net. It is anticipated that 4-(methylthio)cinnoline would react similarly to yield the corresponding N-oxide derivatives. The oxidation could potentially occur at either N-1 or N-2, or at both positions, depending on the reaction conditions and the electronic nature of the cinnoline ring. The synthesis of quinoxaline-N-oxides has also been reported, further suggesting the feasibility of this transformation for the cinnoline scaffold.

Interactive Data Table: Potential N-Oxidation Reactions of 4-(Methylthio)cinnoline

| Oxidizing Agent | Solvent | Expected Product |

| m-CPBA | Dichloromethane | 4-(Methylthio)cinnoline 1-oxide or 4-(Methylthio)cinnoline 2-oxide |

| Hydrogen Peroxide/Acetic Acid | Acetic Acid | 4-(Methylthio)cinnoline 1-oxide or 4-(Methylthio)cinnoline 2-oxide |

Modification of Side Chains and Other Ring Positions for Structural Diversification

Beyond functionalization of the nitrogen atoms, the 4-(methylthio)cinnoline scaffold offers several other opportunities for structural modification, including reactions involving the methylthio group and substitution at other positions of the cinnoline ring.

Modification of the Methylthio Group:

The methylthio group at the 4-position is a key functional handle that can be chemically modified to introduce a range of other substituents.

Oxidation: The sulfur atom of the methylthio group can be oxidized to form the corresponding sulfoxide and sulfone derivatives. This can be achieved using various oxidizing agents, with m-CPBA being a common choice. The controlled oxidation to the sulfoxide or further oxidation to the sulfone can be achieved by modulating the stoichiometry of the oxidizing agent and the reaction temperature . The oxidation of thioethers to sulfoxides and sulfones is a well-established transformation in organic synthesis reddit.commdpi.com.

Nucleophilic Substitution: The methylthio group can potentially be displaced by various nucleophiles. While the methylthio group itself is not an excellent leaving group, its conversion to a methylsulfinyl or methylsulfonyl group through oxidation would significantly enhance its leaving group ability, facilitating nucleophilic substitution reactions. Studies on related heterocyclic systems have shown that chloro groups at the 4-position of quinolines are readily displaced by nucleophiles mdpi.com. Therefore, conversion of the methylthio group to a better leaving group could open up avenues for the synthesis of a wide array of 4-substituted cinnoline derivatives. The displacement of methylthio groups by glutathione has been studied in other systems, indicating the feasibility of such reactions nih.gov.

Interactive Data Table: Potential Modifications of the Methylthio Group

| Reagent | Reaction Type | Expected Product |

| m-CPBA (1 equiv) | Oxidation | 4-(Methylsulfinyl)cinnoline |

| m-CPBA (2 equiv) | Oxidation | 4-(Methylsulfonyl)cinnoline |

| Nu⁻ (after oxidation) | Nucleophilic Substitution | 4-Nu-cinnoline |

Modification of Other Ring Positions:

Structural diversification can also be achieved by introducing substituents at other available positions on the cinnoline ring.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds rsc.orgyoutube.com. To utilize these reactions, a suitable leaving group, such as a halogen, needs to be present on the cinnoline ring. While 4-(methylthio)cinnoline does not inherently possess such a group (other than the potentially modifiable methylthio group), synthetic strategies that introduce a halogen at other positions of the cinnoline ring would enable a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings nih.govfigshare.comyoutube.com. This would allow for the introduction of various aryl, vinyl, and alkynyl groups, leading to a significant expansion of the chemical diversity of 4-(methylthio)cinnoline analogues.

Advanced Spectroscopic and Structural Elucidation of 4 Methylthio Cinnoline Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(methylthio)cinnoline, both ¹H and ¹³C NMR are utilized to assign the specific structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of 4-(methylthio)cinnoline would exhibit distinct signals corresponding to the methylthio group and the protons on the bicyclic aromatic ring system. The methyl protons (-SCH₃) are expected to appear as a sharp singlet, shifted downfield due to the influence of the adjacent sulfur atom. The protons on the cinnoline (B1195905) ring system would present as a series of complex multiplets in the aromatic region of the spectrum. The precise chemical shifts and coupling patterns are dictated by the electronic effects of the nitrogen atoms and the methylthio substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In 4-(methylthio)cinnoline, a total of nine distinct carbon signals are expected. The carbon of the methylthio group would appear in the aliphatic region at a characteristic upfield position. The remaining eight carbons, belonging to the cinnoline ring, would resonate in the downfield aromatic region. The chemical shifts of these aromatic carbons are influenced by their position relative to the nitrogen atoms and the methylthio substituent, allowing for a complete structural assignment when combined with data from 2D NMR experiments like HSQC and HMBC. researchgate.nettsijournals.com

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -SCH₃ | 2.5 - 2.8 | Singlet (s) |

| ¹H | Cinnoline H-3, H-5, H-6, H-7, H-8 | 7.5 - 9.0 | Multiplets (m) |

| ¹³C | -SCH₃ | 15 - 20 | - |

| ¹³C | Cinnoline Ring Carbons (8 signals) | 120 - 160 | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For 4-(methylthio)cinnoline (C₉H₈N₂S), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. chemenu.com

The nominal molecular weight is 176.24 g/mol , and therefore, the molecular ion peak ([M]⁺•) would be observed at an m/z (mass-to-charge ratio) of 176. chemenu.combldpharm.com Under electron ionization (EI), the molecule would undergo predictable fragmentation. The fragmentation of the parent cinnoline ring typically involves the loss of a stable dinitrogen molecule (N₂). researchgate.net The presence of the methylthio group introduces other likely fragmentation pathways, such as the loss of a methyl radical (•CH₃) or the entire methylthio radical (•SCH₃). libretexts.orgyoutube.com

| m/z | Predicted Fragment Ion | Associated Loss |

|---|---|---|

| 176 | [C₉H₈N₂S]⁺• | Molecular Ion [M]⁺• |

| 161 | [C₈H₅N₂S]⁺ | Loss of •CH₃ |

| 129 | [C₈H₅N₂]⁺ | Loss of •SCH₃ |

| 101 | [C₈H₅]⁺ | Loss of •SCH₃ and N₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of 4-(methylthio)cinnoline would display several characteristic absorption bands that confirm its key structural features.

The spectrum is expected to be dominated by absorptions from the aromatic cinnoline ring and the methyl group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-H stretching of the aliphatic methyl group would be observed just below 3000 cm⁻¹. The fingerprint region would contain a series of sharp peaks corresponding to the C=C and C=N stretching vibrations of the heterocyclic aromatic system. A weaker absorption corresponding to the C-S stretching vibration is also anticipated. researchgate.netresearchgate.net

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050 - 3100 | Stretching | Aromatic C-H |

| 2920 - 3000 | Stretching | Aliphatic C-H (-SCH₃) |

| 1400 - 1600 | Stretching | Aromatic C=C and C=N |

| 600 - 800 | Stretching | C-S |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems and chromophores. The cinnoline ring system is an aromatic chromophore that absorbs UV light. The spectrum of the parent cinnoline molecule shows multiple absorption bands corresponding to π → π* transitions.

The introduction of a methylthio (-SCH₃) group at the 4-position is expected to modify the absorption profile. The sulfur atom's lone pairs of electrons can participate in resonance with the aromatic ring, acting as an auxochrome. This typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the principal absorption bands. researchgate.netbiointerfaceresearch.com

| Compound | Known/Predicted λmax (nm) | Effect of -SCH₃ Group |

|---|---|---|

| Cinnoline (Parent) | ~220, 277, 310, 322 | - |

| 4-(Methylthio)cinnoline | Predicted bathochromic shift of parent bands | Auxochromic effect |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure compound. wikipedia.org This analysis provides experimental verification of the empirical and molecular formula. For a synthesized sample of 4-(methylthio)cinnoline, the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur must align with the theoretical values calculated from its molecular formula, C₉H₈N₂S. Typically, experimental values that fall within ±0.4% of the calculated values are considered confirmation of the compound's purity and assigned formula. nih.gov

| Element | Symbol | Atomic Mass | Count | Total Mass | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 61.33% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.58% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.90% |

| Sulfur | S | 32.06 | 1 | 32.06 | 18.19% |

| Total Molecular Weight | 176.237 | 100.00% |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and assessment of purity of organic compounds.

Thin Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A sample of 4-(methylthio)cinnoline is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The purity is indicated by the presence of a single spot after visualization under UV light.

Column Chromatography: For the purification of 4-(methylthio)cinnoline on a preparative scale, column chromatography is the standard method. A slurry of silica gel is packed into a column, and the crude product is loaded onto the top. Elution with a solvent gradient of increasing polarity separates the desired compound from impurities and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used for the final verification of purity. nih.gov For a non-polar compound like 4-(methylthio)cinnoline, a reversed-phase HPLC method would be employed, typically using a C18 column. The sample is eluted with a mobile phase, such as a mixture of acetonitrile (B52724) and water. A pure sample would yield a single, sharp peak in the resulting chromatogram.

| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| TLC | Silica Gel | Ethyl Acetate / Hexane | Reaction monitoring, Purity check |

| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane (gradient) | Preparative purification |

| HPLC (Reversed-Phase) | C18-modified Silica | Acetonitrile / Water | Quantitative purity assessment |

Computational and Theoretical Investigations of 4 Methylthio Cinnoline

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of 4-(Methylthio)cinnoline. By solving approximations of the Schrödinger equation, these methods provide detailed information about the molecule's geometry, orbital energies, and electron distribution.

Electronic Structure: The electronic structure of 4-(Methylthio)cinnoline can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

Reactivity Profiles: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of 4-(Methylthio)cinnoline. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). rsc.org These parameters are instrumental in predicting the molecule's behavior in chemical reactions. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons.

Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This information is vital for understanding the regioselectivity of chemical reactions involving 4-(Methylthio)cinnoline.

Illustrative Calculated Electronic Properties of 4-(Methylthio)cinnoline:

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.8 D | Measure of the overall polarity of the molecule. |

| Electronegativity (χ) | 3.85 eV | Measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.79 eV | Global electrophilic nature of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations of 4-(Methylthio)cinnoline

Conformational Analysis: The three-dimensional structure and flexibility of 4-(Methylthio)cinnoline are key to its biological activity. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) of the molecule and their relative energies. The primary focus of conformational analysis for 4-(Methylthio)cinnoline would be the rotation around the C-S bond of the methylthio group.

By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and energy barriers, representing the energy required to transition between them. Such studies can reveal the preferred orientation of the methylthio group relative to the cinnoline (B1195905) ring system.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. An MD simulation of 4-(Methylthio)cinnoline, typically in a solvent like water to mimic physiological conditions, would involve solving Newton's equations of motion for all atoms in the system. nih.gov

In Silico Screening and Molecular Docking Studies with Biological Targets

Cinnoline derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govmdpi.com In silico screening and molecular docking are powerful computational techniques to predict and analyze the interaction of 4-(Methylthio)cinnoline with potential biological targets.

In Silico Screening: Virtual screening involves computationally testing a large library of compounds against a specific biological target to identify potential "hits". For 4-(Methylthio)cinnoline and its virtual derivatives, this could involve screening against a panel of cancer-related proteins, such as kinases or tubulin, which are common targets for heterocyclic compounds. nih.gov This process helps prioritize compounds for further experimental testing.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com For 4-(Methylthio)cinnoline, docking studies would be performed against the active sites of known protein targets. For example, based on the activity of similar compounds, potential targets could include Epidermal Growth Factor Receptor (EGFR) or Phosphoinositide 3-kinases (PI3Ks). nih.govnih.gov

The docking process generates various binding poses and scores them based on binding affinity or energy. A lower binding energy generally indicates a more stable protein-ligand complex. The results can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Molecular docking provides a static image of the ligand-protein interaction. To further understand the stability and dynamics of this interaction, molecular dynamics simulations of the docked complex are often performed. These simulations can confirm the stability of the binding pose predicted by docking and provide a more detailed picture of the interactions over time.

Analysis of the MD trajectory can reveal the key amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions). nih.gov For 4-(Methylthio)cinnoline, the nitrogen atoms of the cinnoline ring could act as hydrogen bond acceptors, while the aromatic rings could participate in π-π stacking with aromatic residues in the protein's active site. The methylthio group could also contribute to hydrophobic interactions.

Illustrative Molecular Docking Results for 4-(Methylthio)cinnoline with a Kinase Target:

| Parameter | Value | Description |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Predicted affinity of the ligand for the protein's active site. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and protein. |

| Interacting Residues | Met, Leu, Val, Ala | Key amino acid residues in the active site involved in binding. |

| Interaction Types | Hydrogen bonding, Hydrophobic interactions | Types of non-covalent interactions stabilizing the complex. |

Prediction of Spectroscopic Properties and Spectral Data

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the 1H and 13C NMR chemical shifts of 4-(Methylthio)cinnoline. By comparing the calculated chemical shifts with experimental data, the structural assignment can be confirmed. nih.gov

IR and UV-Vis Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities, which can be correlated with the peaks in an experimental IR spectrum. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org For 4-(Methylthio)cinnoline, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insight into the molecule's photophysical properties.

Illustrative Predicted Spectroscopic Data for 4-(Methylthio)cinnoline:

| Spectroscopic Technique | Predicted Data | Interpretation |

|---|---|---|

| 1H NMR | δ 2.6 (s, 3H, -SCH3), 7.5-8.5 (m, 4H, Ar-H) | Chemical shifts for the methyl and aromatic protons. |

| 13C NMR | δ 15.5 (-SCH3), 120-150 (Ar-C) | Chemical shifts for the methyl and aromatic carbons. |

| IR | ~3050 cm-1 (Ar C-H stretch), ~1600 cm-1 (C=C, C=N stretch) | Characteristic vibrational frequencies. |

| UV-Vis | λmax ~280 nm, ~350 nm | Wavelengths of maximum electronic absorption. |

Reaction Mechanism Modeling and Energy Landscape Analysis for Synthesis Pathways

Computational chemistry can be used to model the mechanisms of chemical reactions, providing a deeper understanding of the synthesis of 4-(Methylthio)cinnoline. A common route for the synthesis of cinnolines is the Richter cinnoline synthesis or variations thereof. wikipedia.org

Reaction Mechanism Modeling: By modeling the reactants, intermediates, transition states, and products of a proposed reaction pathway, computational methods can elucidate the step-by-step mechanism. For the synthesis of 4-(Methylthio)cinnoline, this would involve identifying the key bond-forming and bond-breaking steps.

Energy Landscape Analysis: Calculating the energies of all species along the reaction coordinate allows for the construction of a reaction energy profile, or energy landscape. This profile shows the relative energies of reactants, intermediates, and products, as well as the activation energies for each step. The activation energy, which is the energy of the transition state relative to the reactants, determines the rate of the reaction.

By analyzing the energy landscape, the rate-determining step of the synthesis can be identified, and the effects of different catalysts or reaction conditions can be investigated. This knowledge can be used to optimize the synthesis of 4-(Methylthio)cinnoline for higher yields and efficiency. researchgate.net

Mechanistic Studies of Biological Activities of Cinnoline Derivatives with Methylthio Moieties

General Overview of Pharmacological Relevance of Cinnoline (B1195905) Derivatives

Cinnoline (1,2-benzodiazine) and its derivatives are a class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities. nih.govpnrjournal.comnih.govresearchgate.netijariit.com The cinnoline nucleus is considered a privileged scaffold in drug discovery, with various synthetic analogs being investigated for their therapeutic potential. pnrjournal.comnih.gov

The range of biological activities associated with cinnoline derivatives is extensive, encompassing:

Antimicrobial effects: This includes antibacterial and antifungal properties against a variety of pathogenic microorganisms. semanticscholar.orgthepharmajournal.comijper.org

Anti-inflammatory action: Several cinnoline derivatives have been shown to possess significant anti-inflammatory capabilities. pnrjournal.comnih.govresearchgate.net

Anticancer properties: Certain derivatives have been investigated for their potential as antitumor agents. nih.govijper.org

Central nervous system (CNS) activity: Some cinnolines have exhibited effects on the CNS, suggesting potential applications in neurological disorders. ijariit.com

The versatility of the cinnoline ring system allows for substitutions at various positions, which in turn modulates its biological profile. ijariit.com This has spurred extensive research into the synthesis and evaluation of novel cinnoline derivatives with enhanced potency and selectivity for various biological targets. researchgate.net

Structure-Activity Relationship (SAR) Studies of Methylthio-Substituted Cinnolines

The biological activity of cinnoline derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. nih.gov While specific structure-activity relationship (SAR) studies focusing exclusively on 4-(Methylthio)cinnoline are not extensively documented in publicly available literature, general principles derived from studies on substituted cinnolines and related heterocyclic systems like quinolines can provide valuable insights.

Impact of Methylthio Group Position and Chemical Modifications on Activity Profiles

The position of the methylthio group on the cinnoline ring is expected to significantly influence its electronic properties and steric interactions with biological targets, thereby affecting its activity profile. While direct evidence for 4-(Methylthio)cinnoline is limited, studies on analogous sulfur-containing heterocycles suggest that the introduction of a sulfur-containing moiety can enhance biological activity. nih.gov

For instance, in the closely related quinoline (B57606) series, the introduction of thio-substituents has been a strategy to modulate antibacterial and other biological activities. lpnu.uaresearchgate.netlp.edu.ualp.edu.ua The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity of the molecule to its target.

Chemical modifications of the methylthio group, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, would drastically alter its electronic and steric characteristics, which in turn would be expected to have a profound impact on the biological activity.

Influence of Other Substituents on the Cinnoline Scaffold on Biological Response

The biological response of methylthio-substituted cinnolines can be further fine-tuned by the introduction of other substituents on the cinnoline scaffold. SAR studies on various cinnoline derivatives have revealed that the presence of certain groups can significantly enhance or diminish their pharmacological effects. nih.gov

For example, the introduction of halogen atoms, such as chlorine or fluorine, has been shown to increase the antibacterial and anti-inflammatory activity of some cinnoline derivatives. ijariit.com Electron-donating groups (e.g., hydroxyl, methoxy) and electron-withdrawing groups (e.g., nitro) at different positions on the phenyl ring of cinnoline derivatives have also been shown to modulate their anti-inflammatory and antibacterial activities. nih.gov

Table 1: General Structure-Activity Relationships of Substituted Cinnolines

| Substituent Group | Position on Cinnoline Ring | General Effect on Biological Activity |

| Halogens (Cl, F) | Various | Increased antibacterial and anti-inflammatory activity. ijariit.com |

| Electron-donating groups (OH, OCH₃) | Phenyl moiety | Can enhance anti-inflammatory activity. nih.gov |

| Electron-withdrawing groups (NO₂) | Phenyl moiety | Can influence antibacterial activity. nih.gov |

| Pyrazoline ring | C3-position | Often associated with enhanced anti-inflammatory and antibacterial effects. pnrjournal.com |

| Thiophene (B33073) moiety | Various | Can contribute to potent antibacterial, antifungal, and anti-inflammatory activities. thepharmajournal.com |

Mechanistic Investigations of Antimicrobial Activity (Antibacterial, Antifungal)

While the precise antimicrobial mechanism of 4-(Methylthio)cinnoline is not well-defined in the available literature, the broader class of cinnoline and quinoline derivatives has been studied for their antimicrobial actions.

Inhibition of Microbial Growth Pathways by Cinnoline-Based Compounds

A primary mechanism by which quinoline-based antibiotics, structural relatives of cinnolines, exert their antibacterial effect is through the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, the compounds interfere with essential cellular processes, leading to bacterial cell death.

It is plausible that cinnoline derivatives, including those with a methylthio substituent, could share a similar mechanism of action. The nitrogen atoms in the cinnoline ring can play a role in binding to the enzyme-DNA complex. The methylthio group at the 4-position could potentially influence the binding affinity and selectivity of the compound for these bacterial enzymes.

Furthermore, some antimicrobial agents function by disrupting the bacterial cell membrane or inhibiting other critical metabolic pathways. Thiosemicarbazones, which also contain a sulfur moiety, are known to inhibit bacterial enzymes involved in DNA synthesis and disrupt cell membranes. This suggests that the sulfur atom in 4-(Methylthio)cinnoline could be involved in interactions that lead to the inhibition of microbial growth.

Mechanistic Investigations of Anti-Inflammatory Activity

The anti-inflammatory properties of several cinnoline derivatives have been documented, with some studies suggesting mechanisms related to the inhibition of key inflammatory mediators. pnrjournal.com For pyrazolo[4,3-c]cinnoline derivatives, docking studies have indicated a strong binding profile with cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. pnrjournal.com

Table 2: Investigated Mechanisms of Action for Cinnoline and Related Derivatives

| Biological Activity | Potential Mechanism of Action |

| Antibacterial | Inhibition of DNA gyrase and topoisomerase IV nih.gov |

| Disruption of bacterial cell membrane | |

| Inhibition of essential metabolic enzymes | |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes pnrjournal.com |

| Modulation of inflammatory signaling pathways frontiersin.org |

Modulation of Inflammatory Mediators and Signal Transduction Pathways

Cinnoline derivatives have been recognized for their anti-inflammatory potential. nih.govslideshare.netpnrjournal.com Certain derivatives bearing a pyrazoline ring and electron-donating groups, such as methoxyl and hydroxyl, have demonstrated notable anti-inflammatory effects. nih.gov The anti-inflammatory activity of these compounds is often assessed using methods like the carrageenan-induced rat paw edema model. slideshare.netpnrjournal.com

Mechanistically, some cinnoline derivatives act as inhibitors of phosphodiesterase 4 (PDE4). nih.gov PDE4 is a key enzyme in inflammatory cells that regulates cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, these compounds can lead to a reduction in the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, 3-amido-4-anilinocinnolines have been identified as potent and highly selective inhibitors of the colony-stimulating factor-1 receptor (CSF-1R), which is overexpressed at sites of inflammation and in many tumors. nih.gov Halogen-substituted cinnoline derivatives, particularly those with chloro substitutions, have also shown significant anti-inflammatory properties. slideshare.netrroij.com

Mechanistic Investigations of Anticancer/Antitumor Activity

The anticancer properties of cinnoline derivatives are a major area of research, with several mechanisms of action being elucidated. nih.govpnrjournal.com

Interaction with Specific Molecular Targets (e.g., Kinases, Enzymes)

Cinnoline derivatives exert their anticancer effects by interacting with various molecular targets crucial for cancer cell proliferation and survival. nih.govresearchgate.netnih.gov A significant number of these compounds function as kinase inhibitors. purdue.edued.ac.uk

One of the key targets is the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, with many cinnoline derivatives showing nanomolar inhibitory activities against PI3Ks. nih.gov The c-Met kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF) receptors are other important targets for quinoline-based inhibitors, a class of compounds structurally related to cinnolines. mdpi.commdpi.com For instance, some 4-anilinoquinolines have been identified as potent inhibitors of Protein Kinase Novel 3 (PKN3). biorxiv.org

Additionally, certain cinnoline derivatives act as topoisomerase I inhibitors, which is a common mechanism for many anticancer agents. nih.gov However, the introduction of a methylthio substituent at position 4 of a related quinazoline (B50416) structure was found to significantly impair thymidylate synthase (TS) inhibition, another critical enzyme in cancer cell proliferation. nih.gov

| Compound Class | Molecular Target | Effect |

|---|---|---|

| Cinnoline Derivatives | PI3K | Inhibition |

| 4-Anilinoquinolines | PKN3 | Inhibition |

| Cinnoline Derivatives | Topoisomerase I | Inhibition |

| Quinoline Derivatives | c-Met, EGFR, VEGFR | Inhibition |

| 3-Amido-4-anilinocinnolines | CSF-1R | Inhibition |

Cellular Pathway Modulation and Apoptosis Induction

The interaction of cinnoline derivatives with their molecular targets triggers a cascade of events within cancer cells, leading to the modulation of cellular pathways and ultimately, apoptosis (programmed cell death). nih.govnih.govmdpi.commdpi.com

Several studies have shown that these compounds can induce cell cycle arrest, a crucial mechanism for halting cancer cell proliferation. nih.govnih.gov For example, certain morpholine-substituted quinazoline derivatives were found to cause cell cycle arrest at the G0/G1 phase. nih.gov The induction of apoptosis is a hallmark of many effective anticancer agents, and various cinnoline and quinoline derivatives have demonstrated this capability. nih.govmdpi.com The process of apoptosis can be initiated through different cellular pathways, often involving the activation of caspases. nih.gov However, in some cases, apoptosis can be induced in a caspase-independent manner. nih.gov

Furthermore, the anticancer mechanism of these compounds can involve the modulation of key signaling pathways that regulate cell growth and survival, such as the Wnt, Hedgehog, and Notch pathways. nih.govmdpi.com For instance, 4-(methylthio)butyl isothiocyanate has been shown to modulate the Akt/mTOR signaling pathway, leading to cell growth arrest. nih.gov

Mechanistic Investigations of Other Noteworthy Biological Activities

Beyond their anti-inflammatory and anticancer properties, cinnoline derivatives with methylthio moieties have shown potential in other therapeutic areas.

Enzyme Inhibition Mechanisms (e.g., Aldose Reductase)

Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions and contributes to diabetic complications. nih.govnih.govmdpi.com Cinnoline derivatives have been investigated as potential aldose reductase inhibitors. science.gov The inhibition of this enzyme can prevent the accumulation of sorbitol, a sugar alcohol that causes osmotic stress and cellular damage in various tissues. nih.govmdpi.com The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate (glucose) from binding and being converted to sorbitol. mdpi.comyoutube.com

| Enzyme | Role in Disease | Effect of Inhibition by Cinnoline Derivatives |

|---|---|---|

| Aldose Reductase | Contributes to diabetic complications by converting glucose to sorbitol. | Prevents sorbitol accumulation, mitigating cellular damage. |

| Phosphodiesterase 4 (PDE4) | Regulates inflammatory mediators. | Reduces production of inflammatory molecules like TNF-α. |

| Thymidylate Synthase (TS) | Essential for DNA synthesis in cancer cells. | Inhibition is impaired by a 4-methylthio substituent. |

Antimalarial Activity Mechanisms

The 4-aminoquinoline (B48711) scaffold, closely related to cinnoline, has been a cornerstone of antimalarial drug discovery for decades. nih.govmdpi.comnih.gov The primary mechanism of action for many of these compounds, such as chloroquine, involves the disruption of hemoglobin digestion in the malaria parasite, Plasmodium falciparum. nih.govresearchgate.net

During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic heme as a byproduct. The parasite detoxifies heme by polymerizing it into hemozoin. 4-aminoquinoline derivatives are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. nih.gov This leads to a buildup of toxic heme, which ultimately kills the parasite. nih.gov Some quinoline derivatives may also exert their antimalarial effects by inhibiting protein synthesis in the parasite or by generating reactive oxygen species that damage parasitic mitochondria. mdpi.commdpi.com

Central Nervous System Activity Mechanisms (e.g., Sedative, Anticonvulsant, Antidepressant Effects)

Cinnoline derivatives have been investigated for a range of effects on the central nervous system (CNS), with studies pointing towards interactions with key neurotransmitter systems. The sedative, anticonvulsant, and antidepressant activities appear to be mediated primarily through the modulation of GABAergic and serotonergic pathways, as well as through the inhibition of critical enzymes like monoamine oxidase.

Modulation of GABAA Receptors

The γ-Aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS, and its modulation is a key mechanism for sedative and anticonvulsant drugs. researchgate.net GABAA receptors, which are ligand-gated ion channels, are particularly important targets. researchgate.net Certain cinnoline derivatives have been identified as positive allosteric modulators (PAMs) of specific GABAA receptor subtypes. For example, the cinnoline derivative AZD7325 has been shown to act as a PAM with positive efficacy at α2/α3-containing GABAA receptor subtypes. researchgate.net This selective modulation enhances the inhibitory effect of GABA without causing the broader sedative effects associated with non-selective benzodiazepines, highlighting a pathway for developing anxiolytic and anticonvulsant agents with improved profiles. researchgate.netresearchgate.net

Interaction with Serotonin (B10506) Receptors

The serotonergic system is deeply involved in regulating mood, anxiety, and cognition. Specific serotonin (5-HT) receptors are well-established targets for antidepressant and anxiolytic medications. Research has demonstrated that some cinnoline derivatives possess significant binding affinity for these receptors. One study identified a tetrahydro-3-methylcinnolin-5-one derivative, specifically 7-{[4-(4-fluorobenzoyl)piperidin-1-yl]methyl}-5,6,7,8-tetrahydro-3-methylcinnolin-5-one, which displayed a high degree of selectivity and binding affinity for the 5-HT2C receptor over the 5-HT2A and dopamine (B1211576) D2 receptors. researchgate.net This selectivity suggests a potential mechanism for antidepressant or atypical antipsychotic effects, as modulation of the 5-HT2C receptor is a known strategy in the treatment of depression and other mood disorders. researchgate.net

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes, particularly MAO-A, increases the levels of these neurotransmitters in the brain, which is a well-established mechanism for antidepressant activity. nih.gov Several studies have highlighted that various cinnoline derivatives possess MAO inhibitory properties, suggesting this as another potential pathway for their antidepressant effects. nih.govresearchgate.net

| Cinnoline Derivative Class | Molecular Target | Mechanism of Action | Potential CNS Effect | Reference |

|---|---|---|---|---|

| Substituted Cinnolines (e.g., AZD7325) | GABAA Receptors (α2/α3 subtypes) | Positive Allosteric Modulation (PAM) | Anxiolytic, Anticonvulsant | researchgate.netresearchgate.net |

| Tetrahydro-3-methylcinnolin-5-ones | Serotonin 5-HT2C Receptor | Selective Binding/Antagonism | Antidepressant, Atypical Antipsychotic | researchgate.net |

| Various Cinnoline Analogs | Monoamine Oxidase (MAO) | Enzyme Inhibition | Antidepressant | nih.govresearchgate.net |

Anthelmintic Activity Mechanisms

Several studies have confirmed the anthelmintic potential of cinnoline derivatives, particularly those incorporating an imidazole (B134444) moiety. The primary method for evaluating this activity involves observing the time taken to induce paralysis and subsequent death of helminths, such as earthworms, which serve as a model organism. nih.gov While these observations strongly point to a neuromuscular mechanism of action, the precise molecular targets within the parasites are not yet fully elucidated.

Neuromuscular Disruption

The induction of paralysis is a hallmark of many anthelmintic drugs that act on the neuromuscular system of helminths. This effect can be achieved by interfering with neurotransmitter signaling or ion channel function, leading to either spastic or flaccid paralysis. Studies on cinnoline-imidazole derivatives have shown they can cause paralysis and death in worms, sometimes more effectively than the reference drug mebendazole. nih.gov This suggests that these compounds likely disrupt neuromuscular transmission in the parasite.

Hypothesized Mechanism: Ion Channel Disruption

A plausible, though not definitively proven, mechanism for this neuromuscular disruption is the interference with ion channels essential for nerve impulse transmission. This hypothesis is supported by the known mechanism of Sinofem, a cinnoline derivative used as a pesticide, which functions by creating an imbalance in sodium and potassium ions, thereby preventing normal nerve impulse transmission. researchgate.net As the fundamental processes of nerve function are conserved, it is conceivable that cinnoline derivatives exert their anthelmintic effect through a similar disruption of ion gradients in the nerve or muscle cells of helminths, leading to loss of motor control and paralysis.

| Cinnoline Derivative Class | Observed Effect on Helminths | Most Likely Target System | Hypothesized Molecular Mechanism | Reference |

|---|---|---|---|---|

| Cinnoline-Imidazole Derivatives | Paralysis followed by death | Neuromuscular System | Disruption of nerve and muscle cell function | nih.gov |

| General Cinnoline Derivatives | Paralysis (inferred from pesticide analogs) | Nerve Cell Ion Channels | Interference with Na+/K+ balance, preventing nerve impulse transmission | researchgate.net |

Applications of Cinnoline Based Compounds in Chemical Science and Beyond

Utility as Intermediates in Advanced Organic Synthesis

The cinnoline (B1195905) nucleus is a valuable building block in the field of organic chemistry. pnrjournal.com Specifically, 4-substituted cinnolines are key intermediates for constructing more complex molecular architectures. The synthesis of 4-(Methylthio)cinnoline typically proceeds from 4-chlorocinnoline (B183215), a common precursor derived from 1,4-dihydro-4-oxocinnoline. rsc.org The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for its replacement by various nucleophiles. researchgate.netnih.govnih.gov

In the synthesis of 4-(Methylthio)cinnoline, a sulfur-based nucleophile, such as sodium thiomethoxide, would displace the chloride ion from the 4-chlorocinnoline precursor. This reaction highlights the utility of 4-halocinnolines as versatile intermediates. Once formed, the methylthio group in 4-(Methylthio)cinnoline can be further modified, for example, through oxidation to form sulfoxide (B87167) or sulfone analogues, thereby expanding the molecular diversity accessible from this intermediate.

The reactivity of the 4-position makes compounds like 4-chlorocinnoline and its subsequent products, such as 4-(Methylthio)cinnoline, pivotal in the synthesis of fused heterocyclic systems. For instance, reactions of 4-chlorocinnoline-3-carbonitrile (B3351515) with hydrazine (B178648) and its derivatives lead to the formation of pyrazolo[4,3-c]cinnolines, a class of compounds with known biological activities. rsc.org Similarly, reaction with thiourea (B124793) yields a thione, demonstrating the versatility of this position for creating diverse chemical entities. rsc.org

Applications in Agrochemical Research and Development

Cinnoline derivatives have been extensively investigated for their potential use in agriculture. nih.govinnovativejournal.in The structural diversity of these compounds has led to the discovery of various agrochemical properties, including herbicidal, fungicidal, insecticidal, and plant growth-regulating activities. ijper.org

Certain cinnoline derivatives have shown promise as herbicides. For example, phenoxy-substituted cinnolines have been reported to give complete control of barnyard grass at application rates of 5 kg/ha . researchgate.net Furthermore, derivatives of 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid have been developed as a novel class of herbicides. researchgate.netresearchgate.net

The antifungal properties of cinnoline-based compounds are also well-documented. nih.gov Numerous studies have demonstrated the efficacy of various substituted cinnolines against pathogenic fungi. nih.govmedwinpublishers.com

The following table summarizes the antifungal activity of selected cinnoline derivatives against common fungal pathogens.

| Compound Class | Substituents | Fungal Species | Activity Level | Reference |

| Cinnoline Sulphonamides | Halogen (Cl, Br, F) | Candida albicans, Aspergillus niger | Potent | nih.govnih.gov |

| Cinnoline Thiophene (B33073) Derivatives | 7-Chloro | C. albicans, A. niger | Most Potent in Series | nih.gov |

| Cinnoline Furan Derivatives | 6-Chloro | C. albicans, A. niger | Most Potent in Series | nih.gov |

| Indolo[3,2-c]cinnolines | Various | Cryptococcus neoformans | Good | nih.gov |

| Pyrazole-based Cinnolines | 4-hydroxy-3-methoxyphenyl | Various Pathogenic Fungi | Potent | nih.gov |

This table is for illustrative purposes and represents findings from various studies on different classes of cinnoline derivatives.

Research into the biological activities of cinnolines has revealed their potential as insecticides. Specifically, 4-amino-cinnoline derivatives have been noted for their insect-spraying properties. pnrjournal.comijbpas.com Additionally, certain cinnoline-based chalcones and pyrazoline derivatives have been evaluated for their insecticidal activity against species like Periplaneta americana. nih.gov The core cinnoline structure is considered a key pharmacophore in the development of new insecticidal agents. ijper.orgmedwinpublishers.com The anti-molluscicidal activity of cinnoline derivatives has also been reported, further broadening their potential agrochemical applications. ijper.orgijbpas.com

Beyond pest and weed control, cinnoline derivatives have been identified as regulators of plant growth. A notable example is Sinofem, a compound containing the cinnoline nucleus that is recognized as a plant regulator. ijper.org Another significant application is the use of substituted 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid analogues as pollen suppressants, particularly for wheat (Triticum aestivum L.). ijper.orgresearchgate.net This activity can be valuable in controlling pollination for hybrid seed production.

Exploration in New Material Science and Engineering

The unique electronic and photophysical properties of the cinnoline ring system have attracted interest in the field of material science. researchgate.net The conjugated π-system of the heterocycle can be exploited to create novel materials with specific optical and electronic characteristics.

Researchers have synthesized cinnoline-containing poly(arylene ethynylene)s (PAEs). These polymers exhibit fluorescence that is highly sensitive to quenching by palladium (Pd²⁺) ions, suggesting their potential application as chemical sensors. researchgate.net The incorporation of the cinnoline core into polymer backbones allows for the fine-tuning of their photophysical properties. researchgate.net The alteration of substituents on the cinnoline ring can modulate properties such as absorption, emission, and quantum yield, making them suitable for applications in optoelectronic devices and fluorescent dyes. ijper.orgnih.gov

Role as Chemical Probes for Investigating Biological Systems

The development of fluorescent probes is crucial for visualizing and understanding complex biological processes. The cinnoline scaffold, being isosteric to quinoline (B57606), possesses interesting fluorescence properties that can be harnessed for such applications. pnrjournal.comcrimsonpublishers.com Quinoline-based probes are widely used for bio-imaging, and by extension, cinnoline derivatives represent a promising class of compounds for similar applications. crimsonpublishers.comrsc.orgnih.gov

A significant development in this area is the creation of a fluorogenic and fluorochromic probe based on the 4-azido-cinnoline to 4-amino-cinnoline transformation. researchgate.net The 4-azido derivative is weakly fluorescent, but upon reduction to the corresponding 4-amino-cinnoline, a strong fluorescence is observed, particularly in polar, aqueous environments. researchgate.net This "turn-on" fluorescence mechanism is valuable for detecting specific reductive processes within biological systems. The fluorescence of the resulting 6-(4-cyanophenyl)cinnoline-4-amine was found to be highly sensitive to the solvent environment. researchgate.net This system demonstrates the potential of 4-substituted cinnolines to act as sensitive probes for investigating biological systems, with successful application demonstrated in HepG2 hepatic cancer cells. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.